AIC-292
AIC-292
AIC-292 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. AIC292 inhibited wild-type HIV-1 laboratory strains at low nanomolar concentrations, was well tolerated in different cell lines, and showed excellent selectivity in a lead profiling screen. In addition, activity of AIC292 could be demonstrated against a broad panel of wild-type HIV-1 group M and group O clinical isolates. AIC292 also retained activity against viruses harboring NNRTI resistance-associated mutations (RAMs), including the most prevalent variants, K103N, Y181C, and G190A.
Brand Name:
Vulcanchem
CAS No.:
1187917-12-9
VCID:
VC0517697
InChI:
InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28)
SMILES:
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl
Molecular Formula:
C19H12Cl2F2N4O2
Molecular Weight:
437.2 g/mol
AIC-292
CAS No.: 1187917-12-9
Cat. No.: VC0517697
Molecular Formula: C19H12Cl2F2N4O2
Molecular Weight: 437.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AIC-292 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. AIC292 inhibited wild-type HIV-1 laboratory strains at low nanomolar concentrations, was well tolerated in different cell lines, and showed excellent selectivity in a lead profiling screen. In addition, activity of AIC292 could be demonstrated against a broad panel of wild-type HIV-1 group M and group O clinical isolates. AIC292 also retained activity against viruses harboring NNRTI resistance-associated mutations (RAMs), including the most prevalent variants, K103N, Y181C, and G190A. |
|---|---|
| CAS No. | 1187917-12-9 |
| Molecular Formula | C19H12Cl2F2N4O2 |
| Molecular Weight | 437.2 g/mol |
| IUPAC Name | 1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one |
| Standard InChI | InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28) |
| Standard InChI Key | JPOJKNJIKXMZRB-UHFFFAOYSA-N |
| SMILES | C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
| Appearance | Solid powder |
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